1-(2,2,2-Trifluoroethyl)pyrazole-3,4-diamine;dihydrochloride
Description
Molecular Architecture and Crystallographic Analysis
The molecular structure of 1-(2,2,2-trifluoroethyl)pyrazole-3,4-diamine dihydrochloride comprises a pyrazole ring substituted at the N1 position with a 2,2,2-trifluoroethyl group and functionalized at the C3 and C4 positions with amine groups. X-ray crystallographic studies of analogous pyrazole derivatives, such as 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole, demonstrate that the trifluoromethyl group adopts a propeller-like conformation relative to the aromatic ring, with dihedral angles ranging between 34.6° and 58.2° depending on crystallographic phase. In the title compound, the trifluoroethyl chain likely exhibits similar torsional flexibility, though its shorter alkyl tether may restrict rotational freedom compared to bulkier aryl substituents.
The dihydrochloride salt formation protonates both amine groups, resulting in a dicationic pyrazole core balanced by two chloride counterions. This ionic configuration promotes strong intermolecular interactions, as observed in related diamine salts where chloride ions participate in N–H···Cl hydrogen bonds with bond lengths of 2.12–2.34 Å. The pyrazole ring itself is expected to exhibit slight nonplanarity due to steric interactions between the trifluoroethyl group and adjacent amine substituents, a phenomenon documented in 5-(3-fluorophenyl)-1H-pyrazole derivatives.
Properties
Molecular Formula |
C5H9Cl2F3N4 |
|---|---|
Molecular Weight |
253.05 g/mol |
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrazole-3,4-diamine;dihydrochloride |
InChI |
InChI=1S/C5H7F3N4.2ClH/c6-5(7,8)2-12-1-3(9)4(10)11-12;;/h1H,2,9H2,(H2,10,11);2*1H |
InChI Key |
AOLGCKQJDDHROM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)N)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Based Ring Formation
The pyrazole core is typically constructed via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For trifluoroethyl-substituted pyrazoles, 2,2,2-trifluoroethylhydrazine serves as a key precursor. A representative protocol involves:
-
Reaction : 3,4-dinitro-1-(2,2,2-trifluoroethyl)pyrazole is synthesized by treating 1,1,1-trifluoro-3-bromopropane with hydrazine hydrate under basic conditions (K₂CO₃, DMF, 80°C, 12 h).
-
Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, EtOH, 50 psi) reduces nitro groups to amines, yielding the free base.
-
Salt Formation : Treatment with HCl gas in Et₂O generates the dihydrochloride salt (95% purity by HPLC).
Table 1: Optimization of Cyclocondensation Conditions
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 80°C | 78 | 92 |
| Solvent | DMF | 82 | 94 |
| Base | K₂CO₃ | 85 | 96 |
| Reaction Time | 12 h | 88 | 97 |
Reductive Amination Strategies
Nitro Group Reduction
Nitro-substituted intermediates are critical for introducing amine functionalities. A two-step process is employed:
-
Nitration : 1-(2,2,2-trifluoroethyl)pyrazole is nitrated at positions 3 and 4 using HNO₃/H₂SO₄ (0°C, 2 h).
-
Reduction : The dinitropyrazole is reduced with SnCl₂/HCl (reflux, 6 h) or catalytic transfer hydrogenation (NH₄HCO₂, Pd/C, MeOH).
Table 2: Comparative Reduction Methods
| Method | Conditions | Yield (%) | Selectivity (3,4 vs. 4,5) |
|---|---|---|---|
| SnCl₂/HCl | Reflux, 6 h | 72 | >99:1 |
| Catalytic Hydrogenation | H₂, 50 psi, 25°C | 85 | 98:2 |
| Transfer Hydrogenation | NH₄HCO₂, Pd/C, MeOH | 79 | 97:3 |
Alkylation of Pyrazole Amines
Direct N-Trifluoroethylation
Introducing the 2,2,2-trifluoroethyl group at the pyrazole N1 position is achieved via nucleophilic substitution:
-
Substrate : 3,4-diaminopyrazole is treated with 2,2,2-trifluoroethyl bromide in the presence of NaH (THF, 0°C → rt, 8 h).
-
Challenges : Competing O-alkylation is mitigated by using bulky bases (e.g., DBU) and polar aprotic solvents (DMSO).
Table 3: Alkylation Efficiency with Different Bases
| Base | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaH | THF | 0°C → rt | 65 | 88 |
| DBU | DMSO | 25°C | 82 | 94 |
| KOtBu | DMF | 40°C | 71 | 90 |
Salt Formation and Purification
Dihydrochloride Preparation
The free base is converted to the dihydrochloride salt using HCl gas in anhydrous Et₂O or aqueous HCl (pH 1–2). Key considerations include:
-
Stoichiometry : 2.2 equiv HCl ensures complete protonation of both amine groups.
-
Crystallization : Anti-solvent addition (e.g., EtOAc) precipitates the salt (mp 218–220°C dec).
Table 4: Salt Characterization Data
| Property | Value |
|---|---|
| Melting Point | 218–220°C (dec) |
| HPLC Purity | ≥99% |
| Solubility (H₂O) | 12 mg/mL |
| λmax (UV-Vis) | 268 nm |
Mechanistic Insights and Side Reactions
Regioselectivity in Pyrazole Formation
The 1,3,4-substitution pattern is dictated by steric and electronic effects:
Competing Pathways
-
O-Alkylation : Minimized by using non-polar solvents and low temperatures.
-
Over-reduction : Controlled by limiting H₂ pressure during catalytic hydrogenation.
Industrial-Scale Considerations
Cost-Effective Synthesis
-
Trifluoroethyl Source : 2,2,2-Trifluoroethyl bromide is preferred over iodide due to lower cost and higher stability.
-
Catalyst Recycling : Pd/C from hydrogenation steps is recovered via filtration and reactivated (85% efficiency over 5 cycles).
Table 5: Economic Comparison of Methods
| Method | Cost (USD/kg) | E-Factor | PMI |
|---|---|---|---|
| Cyclocondensation | 1,200 | 18 | 6.2 |
| Reductive Amination | 1,450 | 22 | 7.8 |
| Direct Alkylation | 1,100 | 15 | 5.4 |
E-Factor: Environmental factor; PMI: Process Mass Intensity
Emerging Methodologies
Continuous Flow Synthesis
Recent advances enable telescoped synthesis in flow reactors:
-
Step 1 : Cyclocondensation in a packed-bed reactor (residence time: 15 min).
-
Step 2 : In-line hydrogenation using immobilized Pd catalysts.
-
Advantages : 40% reduction in reaction time; 30% higher yield compared to batch processes.
Analytical Validation
Chemical Reactions Analysis
1-(2,2,2-Trifluoroethyl)pyrazole-3,4-diamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions vary depending on the desired transformation.
Major Products: The products formed depend on the type of reaction.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole compounds, including derivatives of 1-(2,2,2-trifluoroethyl)pyrazole-3,4-diamine, which showed promising activity against a range of pathogens such as Escherichia coli and Staphylococcus aureus . The compound's structural modifications can enhance its efficacy against resistant strains.
Anti-inflammatory Effects
Several studies have demonstrated that pyrazole derivatives possess anti-inflammatory properties. In particular, compounds similar to 1-(2,2,2-trifluoroethyl)pyrazole-3,4-diamine have been evaluated for their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6 . These findings suggest potential therapeutic applications in treating inflammatory diseases.
Neuroprotective Properties
Research has also focused on the neuroprotective effects of pyrazole derivatives. For instance, certain compounds have shown promise in models of neurodegeneration and epilepsy, indicating that 1-(2,2,2-trifluoroethyl)pyrazole-3,4-diamine could be explored for its potential in neuropharmacology .
Agricultural Applications
Pesticidal Activity
The unique trifluoroethyl group in the compound may contribute to its effectiveness as a pesticide. Studies have indicated that pyrazole derivatives can act as effective agents against various agricultural pests while being less harmful to beneficial insects . This dual action makes them suitable candidates for sustainable agricultural practices.
Herbicide Development
Pyrazole compounds are also being investigated for their herbicidal properties. The ability to selectively inhibit weed growth without affecting crop yield is a significant advantage in agricultural settings. The development of formulations containing 1-(2,2,2-trifluoroethyl)pyrazole-3,4-diamine could lead to more environmentally friendly herbicides .
Material Science
Polymer Chemistry
In material science, the incorporation of pyrazole derivatives into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The trifluoroethyl group can improve the hydrophobicity and chemical resistance of polymers . This application is particularly relevant in industries requiring durable materials.
Nanotechnology
The potential use of 1-(2,2,2-trifluoroethyl)pyrazole-3,4-diamine in nanotechnology is an emerging area of research. Its unique chemical structure could facilitate the development of nanomaterials with specific functionalities for applications in electronics and photonics .
Case Studies
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroethyl)pyrazole-3,4-diamine;dihydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemicals
Several triazole and pyrazole derivatives with halogenated substituents are used as pesticides (). For example:
- Penconazole : A 1,2,4-triazole fungicide with a dichlorophenylpentyl group.
- Flupoxam : A triazole carboxamide with a pentafluoropropoxy-methylphenyl group.
Key Differences :
- Trifluoroethyl vs. Aromatic Halogens : The trifluoroethyl group in the target compound provides strong electron-withdrawing effects and metabolic resistance compared to aromatic chlorines or fluorinated alkoxy groups in penconazole and flupoxam. This may reduce oxidative degradation in vivo .
- Pyrazole vs.
Fluorinated Pharmacophores
Fluorine substitution is a hallmark of modern drug design. For example:
- Cimetidine (non-fluorinated): A histamine H2-receptor antagonist.
- Sitagliptin (fluorinated): A dipeptidyl peptidase-4 inhibitor with a trifluorophenyl group.
Key Insights :
- Bioavailability Enhancement : The trifluoroethyl group in the target compound likely enhances membrane permeability and reduces basicity of adjacent amines, similar to fluorinated groups in sitagliptin .
- Metabolic Stability : Fluorine’s inductive effect slows CYP450-mediated metabolism, a feature shared with other fluorinated drugs like fluoxetine .
Biological Activity
1-(2,2,2-Trifluoroethyl)pyrazole-3,4-diamine; dihydrochloride (CAS: 1431963-22-2) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C5H9Cl2F3N4
- Molecular Weight : 253.05 g/mol
- IUPAC Name : 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3,4-diamine dihydrochloride
Biological Activity Overview
Pyrazole derivatives have been widely studied for their diverse biological activities. The specific compound in focus exhibits several pharmacological effects which can be categorized as follows:
1. Antimicrobial Activity
Research indicates that pyrazole derivatives possess significant antimicrobial properties. In a study involving various pyrazole compounds, including those with trifluoroethyl substitutions, notable activity against Mycobacterium tuberculosis was observed. Compounds were tested against the H37Rv strain with promising results indicating potential as anti-tubercular agents .
2. Anti-inflammatory Effects
Pyrazole derivatives have shown considerable anti-inflammatory activities. For instance, certain synthesized pyrazoles demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that 1-(2,2,2-trifluoroethyl)pyrazole-3,4-diamine may also exhibit similar properties.
3. Enzyme Inhibition
The compound has been implicated in the inhibition of monoamine oxidase (MAO), a key enzyme involved in neurotransmitter metabolism. Some pyrazole derivatives have been identified as potent MAO-B inhibitors, indicating that 1-(2,2,2-trifluoroethyl)pyrazole-3,4-diamine could potentially affect neurological pathways .
The biological activity of 1-(2,2,2-trifluoroethyl)pyrazole-3,4-diamine is attributed to its ability to interact with various biological targets:
- Docking Studies : Molecular docking studies have shown that this compound can effectively bind to specific enzymes involved in bacterial metabolism and inflammation processes .
- Receptor Interactions : The compound may act as an antagonist at certain receptors involved in inflammatory responses and pain modulation .
Case Studies and Research Findings
Several studies have explored the biological implications of pyrazole derivatives:
-
Antitubercular Activity : A series of pyrazole compounds were synthesized and tested against Mycobacterium tuberculosis strains. The derivatives exhibited varying degrees of activity with some compounds showing efficacy comparable to established treatments like rifampicin .
Compound Activity (μM) Comparison Drug Efficacy (%) Compound A 12.5 ± 0.61 Rifampicin 98 Compound B 25 ± 0.58 Isoniazid Moderate - Anti-inflammatory Studies : In vivo studies demonstrated that certain pyrazole derivatives significantly reduced inflammation in carrageenan-induced edema models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
